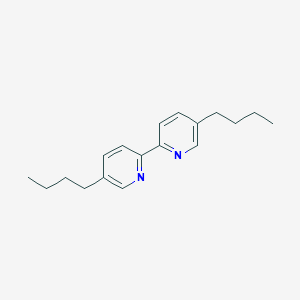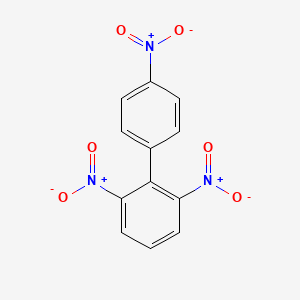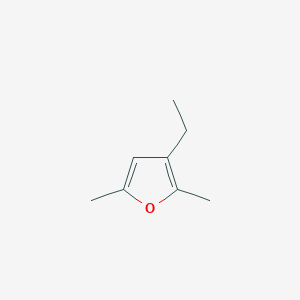
3-Ethyl-2,5-dimethylfuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2,5-dimethylfuran is a heterocyclic organic compound with the molecular formula C8H12O It is a derivative of furan, characterized by the presence of ethyl and methyl groups at the 3rd and 2nd, 5th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-2,5-dimethylfuran typically involves the alkylation of 2,5-dimethylfuran. One common method is the Friedel-Crafts alkylation, where 2,5-dimethylfuran reacts with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize heterogeneous catalysis to convert biomass-derived intermediates, such as hydroxymethylfurfural, into the desired furan derivatives. The use of non-noble metal catalysts and optimized reaction conditions ensures high yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethyl-2,5-dimethylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation of this compound can yield tetrahydrofuran derivatives. Catalysts such as palladium on carbon (Pd/C) are typically used.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the furan ring. For example, nitration using nitric acid (HNO3) can yield nitro derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: HNO3 for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products:
Oxidation: Furanones, carboxylic acids.
Reduction: Tetrahydrofuran derivatives.
Substitution: Nitrofurans, sulfonated furans.
Aplicaciones Científicas De Investigación
3-Ethyl-2,5-dimethylfuran has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is investigated as a biofuel due to its high energy density and stability.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2,5-dimethylfuran involves its interaction with various molecular targets. In biological systems, it can undergo metabolic transformations mediated by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, potentially exerting antimicrobial or anti-inflammatory effects . In the context of biofuels, its combustion mechanism involves the formation of intermediate radicals, contributing to its high energy release .
Comparación Con Compuestos Similares
2,5-Dimethylfuran: A derivative of furan with two methyl groups at the 2nd and 5th positions. It is also studied as a biofuel and has similar chemical properties.
3-Acetyl-2,5-dimethylfuran: This compound has an acetyl group at the 3rd position, making it a useful intermediate in organic synthesis.
2,5-Dimethyl-3-furoic acid: A carboxylic acid derivative of 2,5-dimethylfuran, used in the preparation of various chemical compounds.
Uniqueness of 3-Ethyl-2,5-dimethylfuran: The presence of an ethyl group at the 3rd position in this compound distinguishes it from other similar compounds. This structural variation can influence its reactivity and physical properties, making it a unique candidate for specific applications in biofuels and pharmaceuticals.
Propiedades
Número CAS |
10599-62-9 |
|---|---|
Fórmula molecular |
C8H12O |
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-ethyl-2,5-dimethylfuran |
InChI |
InChI=1S/C8H12O/c1-4-8-5-6(2)9-7(8)3/h5H,4H2,1-3H3 |
Clave InChI |
XDCCUETYAWEEOS-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(OC(=C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
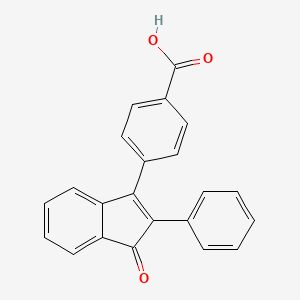
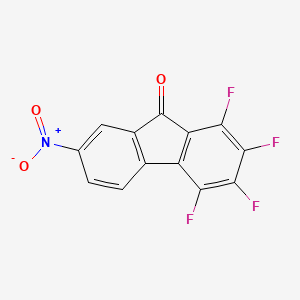
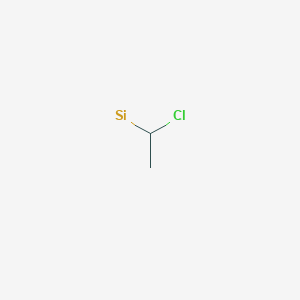


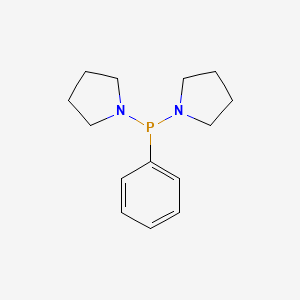
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)
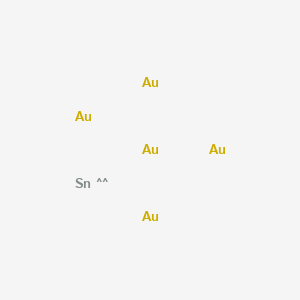
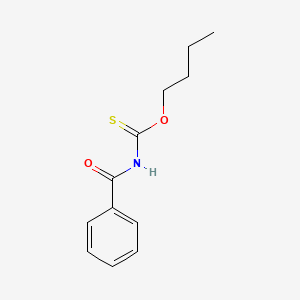
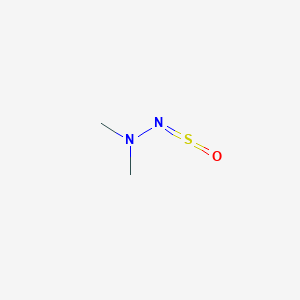
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
